N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
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Overview
Description
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydrothiophene dioxide moiety with an isoindoloquinazoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Formation of the Tetrahydrothiophene Dioxide Moiety: This step typically involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the Isoindoloquinazoline Core: This core structure can be synthesized through a series of cyclization reactions involving appropriate precursors like phthalic anhydride and anthranilic acid.
Coupling Reactions: The final step involves coupling the tetrahydrothiophene dioxide moiety with the isoindoloquinazoline core using suitable coupling agents and conditions.
Chemical Reactions Analysis
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups under mild reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in industrial processes.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can be compared with other compounds that feature similar structural motifs:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine: This compound shares the tetrahydrothiophene dioxide moiety but differs in the rest of its structure.
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide: Another compound with the tetrahydrothiophene dioxide moiety, but with a different aromatic core.
The uniqueness of this compound lies in its combination of the tetrahydrothiophene dioxide moiety with the isoindoloquinazoline core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O5S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide |
InChI |
InChI=1S/C22H21N3O5S/c26-19(23-11-14-9-10-31(29,30)13-14)12-24-20-15-5-1-2-6-16(15)22(28)25(20)18-8-4-3-7-17(18)21(24)27/h1-8,14,20H,9-13H2,(H,23,26) |
InChI Key |
KOFAQLCNPADDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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